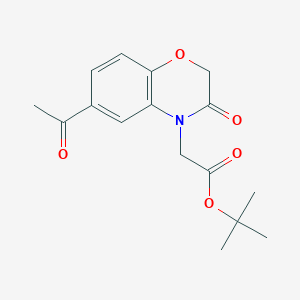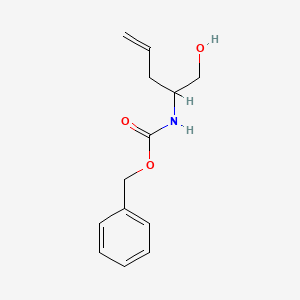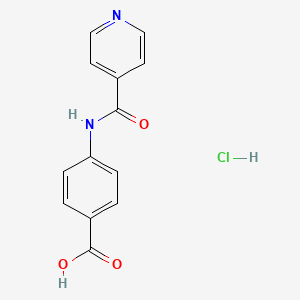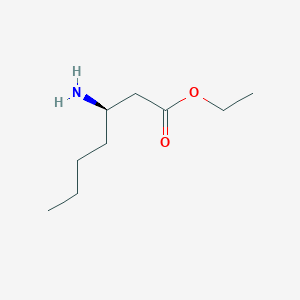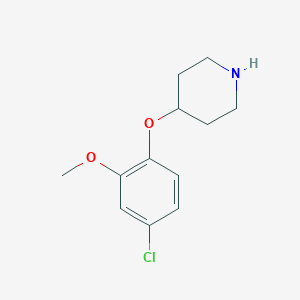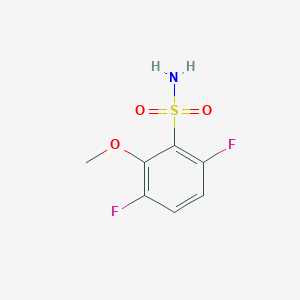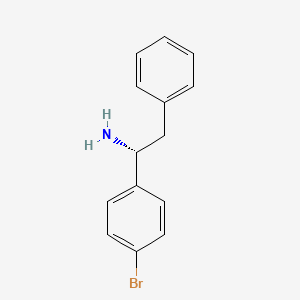
(I+/-R)-I+/--(4-Bromophenyl)benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its structural and functional attributes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine typically involves the reaction of 4-bromobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction of the resulting imine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(1R)-1-(4-bromophenyl)-2-phenylethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter functions and receptor binding.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and downstream signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(4-chlorophenyl)-2-phenylethan-1-amine
- (1R)-1-(4-fluorophenyl)-2-phenylethan-1-amine
- (1R)-1-(4-methylphenyl)-2-phenylethan-1-amine
Uniqueness
The presence of the bromine atom in (1R)-1-(4-bromophenyl)-2-phenylethan-1-amine distinguishes it from similar compounds. This substitution affects its chemical reactivity, binding affinity to receptors, and overall biological activity. The bromine atom’s size and electronegativity contribute to the compound’s unique properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
1228570-57-7 |
|---|---|
Formule moléculaire |
C14H14BrN |
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
(1R)-1-(4-bromophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H14BrN/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10,16H2/t14-/m1/s1 |
Clé InChI |
XEZVNCGGWUFYDI-CQSZACIVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C2=CC=C(C=C2)Br)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


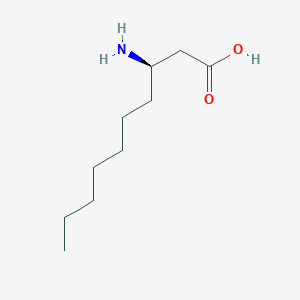
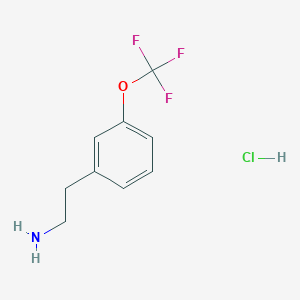
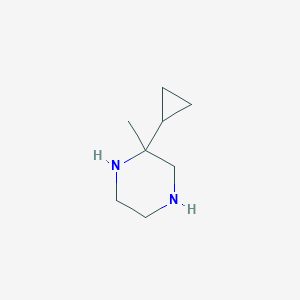
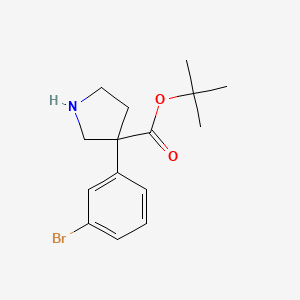
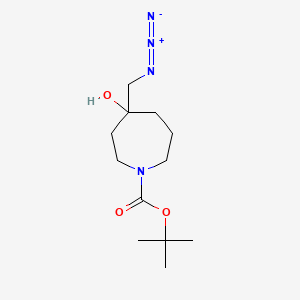
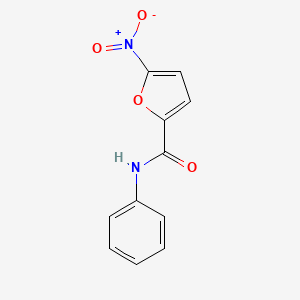
![2-{4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13508427.png)
